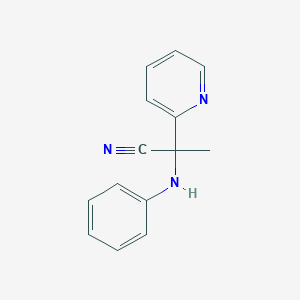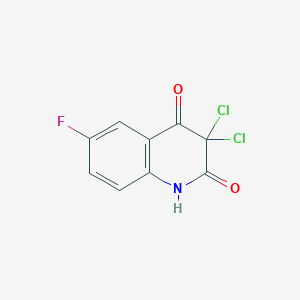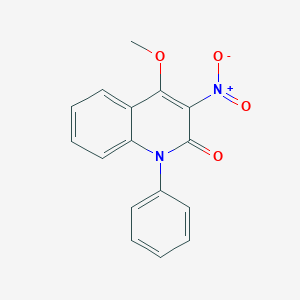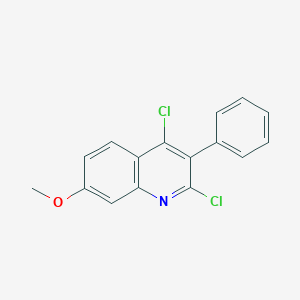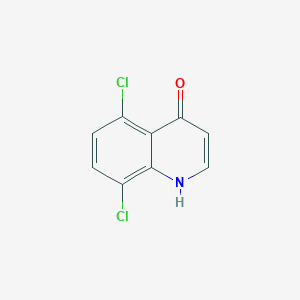
7-Hydroxy-7-phenylheptanoic acid
Overview
Description
7-Hydroxy-7-phenylheptanoic acid is a type of fine chemical . It is offered by various pharmaceutical companies for research and development purposes .
Molecular Structure Analysis
The molecular formula of 7-Hydroxy-7-phenylheptanoic acid is C13H18O3 . Its molecular weight is 222.28000 . The IUPAC name for this compound is 7-hydroxy-7-phenylheptanoic acid .Scientific Research Applications
Microbial Synthesis of Biodegradable Polymers : A study by Abraham et al. (2001) explored the microbial synthesis of poly(beta-hydroxyalkanoates) having aromatic groups (PHPhAs) using 7-phenylheptanoic acid as a carbon source. These compounds exhibited potential for broad use as biodegradable polymers and potential biomedical applications (Abraham et al., 2001).
Polyester Production : Hazer et al. (1996) investigated the use of 7-phenylheptanoic acid (7PHpA) in the production of poly-3-hydroxyalkanoates (PHAs) by Pseudomonas oleovorans and Pseudomonas putida. These PHAs containing arylalkyl substituent groups showed potential in various applications, including industrial and medical uses (Hazer et al., 1996).
Chemical Synthesis and Biogenetic Significance : Harris and Harris (1969) conducted a study on the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid and its 2-methyl homolog, leading to the formation of corresponding δ-lactones. This research contributed to understanding the biogenetic significance of these reactions (Harris & Harris, 1969).
Medical Chemistry and Drug Development : Fukumoto et al. (1992) studied the synthesis of 7-(4-fluorophenyl)-7-(2-hydroxyphenyl)heptanoic acids, which were found to be potent thromboxane A2/prostaglandin H2 receptor antagonists, indicating their relevance in medical applications (Fukumoto et al., 1992).
Pharmaceutical Research : Hoffman et al. (1985) prepared a series of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives for testing as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This research provided insights into the development of pharmaceutical compounds (Hoffman et al., 1985).
Synthesis and Analysis of Chemical Compounds : Meisters and Wailes (1966) synthesized 7-Phenylhepta-2,4-dienoic acid and its derivatives, exploring their insecticidal activities, demonstrating the compound's potential in agricultural applications (Meisters & Wailes, 1966).
Biotechnological Applications : Awe et al. (2009) investigated the degradation of alkyl substituted aromatic oil components by the yeast Trichosporon asahii, where 7-phenylheptanoic acid was identified as a metabolite. This study offers insights into biotechnological applications for environmental cleanup and industrial processes (Awe et al., 2009).
Synthesis of Novel Compounds : Guan et al. (2005) isolated new p-aminoacetophenonic acids from a mangrove endophyte, including derivatives of 7-phenylheptanoic acid. This research contributes to the field of natural product chemistry and potential pharmaceutical applications (Guan et al., 2005).
Safety and Hazards
properties
IUPAC Name |
7-hydroxy-7-phenylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h1,3-4,7-8,12,14H,2,5-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPXRSLMPOWIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575774 | |
| Record name | 7-Hydroxy-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-7-phenylheptanoic acid | |
CAS RN |
122114-99-2 | |
| Record name | 7-Hydroxy-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




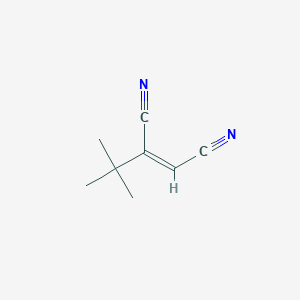

![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)

